beta-Eucaine
CAS No.: 500-34-5
Cat. No.: VC1685030
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500-34-5 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | [(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate |
| Standard InChI | InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1 |
| Standard InChI Key | ZYHGIAPHLSTGMX-WCQYABFASA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |
| SMILES | CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Physical Properties
Beta-Eucaine is a synthetic local anesthetic with the IUPAC name [(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate. It was designed as an analog of cocaine and became one of the first synthetic chemical compounds to find general use as an anesthetic . As a white, crystalline solid, beta-Eucaine's physical and chemical properties are well-documented across multiple scientific databases.
Structural and Physical Characteristics
The compound features a piperidine ring system with specific substitution patterns that contribute to its anesthetic properties. The following table summarizes its key physical and chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| CAS Registry Number | 500-34-5 |
| Stereochemistry | Racemic |
| Optical Activity | (+/-) |
| Defined Stereocenters | 2/2 |
| XLogP3-AA | 2.9 |
| H-Bond Donor Count | 1 |
| H-Bond Acceptor Count | 3 |
| Surface Tension | 39.4 dyne/cm |
| Density | 1.06 g/cm³ |
| Flash Point | 154.9 °C |
| Boiling Point | 332.5 °C at 760 mmHg |
| Vapor Pressure | 0.000145 mmHg at 25°C |
These properties have been compiled from various chemical databases and literature sources . The molecular structure features a benzoate ester group attached to a substituted piperidine ring, creating a compound with specific three-dimensional characteristics essential for its biological activity.
Historical Significance
Development and Early Use
Beta-Eucaine emerged during a critical period in pharmaceutical history when researchers were actively seeking alternatives to cocaine that would provide local anesthesia without the associated addiction potential and toxicity. This compound represented one of the earliest successful attempts at creating synthetic local anesthetics .
Chemical Synthesis
The synthesis of beta-Eucaine involves a multi-step process that has been well-documented in chemical literature. The pathway begins with readily available precursors and proceeds through several intermediates to yield the final product.
Synthetic Pathway
The synthesis of beta-Eucaine follows these key steps:
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Condensation of diacetonamine [625-04-7] (1) with acetaldehyde (typically in the form of paraldehyde) to produce 2,2,6-trimethylpiperidin-4-one [3311-23-7] (2) .
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Reduction of the ketone functional group in compound 2 using sodium amalgam, resulting in 2,2,6-trimethylpiperidin-4-ol (3). This step produces a mixture of stereoisomers due to the creation of a new stereocenter .
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Benzoylation of the alcohol group in compound 3 to form the final product, beta-Eucaine (4) .
This synthetic route demonstrates the application of classic organic chemistry techniques to produce a pharmacologically active compound. The methodology developed by Thorpe and Whiteley during World War I allowed for continued production when imports from Germany were no longer possible.
Pharmacological Properties
Mechanism of Action
Like other local anesthetics, beta-Eucaine functions by reversibly blocking sodium channels in neuronal membranes, preventing the generation and propagation of action potentials. This mechanism results in localized anesthesia when applied to specific tissues.
Related Compounds and Comparative Analysis
Comparison with Alpha-Eucaine
Beta-Eucaine is structurally related to alpha-Eucaine, another early synthetic local anesthetic. The following table compares key properties of these compounds:
| Property | Beta-Eucaine | Alpha-Eucaine |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ | C₁₉H₂₇NO₄ |
| Molecular Weight | 247.33 g/mol | 333.4 g/mol |
| IUPAC Name | [(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate |
| Chemical Class | Benzoate ester | Benzoate ester |
Alpha-Eucaine contains additional functional groups, including a methyl ester and additional methyl substituents on the piperidine ring, resulting in different pharmacological properties and efficacy profiles .
Nomenclature Considerations
Current Status and Research Applications
Research Significance
Despite its obsolescence as a clinical anesthetic, beta-Eucaine continues to be studied for several reasons:
-
Historical significance in the development of local anesthetics
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Structure-activity relationship studies for understanding anesthetic mechanisms
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Pharmaceutical history research
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Chemical education
Beta-Eucaine's molecular structure and its relationship to other anesthetics provide valuable insights for researchers developing new compounds with improved properties.
Historical patent literature indicates that beta-Eucaine and related compounds have been incorporated into various pharmaceutical formulations. While the original patents have long expired, the compound appears in more recent patent applications as a reference compound or component in combination formulations .
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